molecular formula C26H28N2O4 B3587294 N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide

N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide

Cat. No.: B3587294
M. Wt: 432.5 g/mol
InChI Key: SKBAQECNUPQYGL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxyphenyl group and a benzamide core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 2-ethoxyphenol with appropriate reagents to form the ethoxyphenyl intermediate.

    Coupling with Benzamide: The ethoxyphenyl intermediate is then coupled with benzamide under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-(3-oxo-2-piperazinyl)acetamide
  • 3-BROMO-N-(2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE

Uniqueness

N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups and overall molecular architecture sets it apart from similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-4-31-24-12-8-7-11-23(24)28-26(30)19-13-15-20(16-14-19)32-17-25(29)27-22-10-6-5-9-21(22)18(2)3/h5-16,18H,4,17H2,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBAQECNUPQYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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